molecular formula C15H14N2O2 B2948103 4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1798612-33-5

4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B2948103
CAS No.: 1798612-33-5
M. Wt: 254.289
InChI Key: SSWSLWJJUNAHBK-UHFFFAOYSA-N
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Description

4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that features both a pyridine ring and a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid with a suitable amine to form an amide intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring and a benzoxazepine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,5-dihydro-2H-1,4-benzoxazepin-4-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(12-5-3-7-16-10-12)17-8-9-19-14-6-2-1-4-13(14)11-17/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWSLWJJUNAHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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